molecular formula C18H17NO2 B136426 2-(4-(3,4-Dihydro-2H-1-benzopyran-3-yl)phenyl)-4,5-dihydrooxazole CAS No. 143288-28-2

2-(4-(3,4-Dihydro-2H-1-benzopyran-3-yl)phenyl)-4,5-dihydrooxazole

Cat. No. B136426
M. Wt: 279.3 g/mol
InChI Key: AZCAFMKVYBPFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3,4-Dihydro-2H-1-benzopyran-3-yl)phenyl)-4,5-dihydrooxazole is a synthetic compound that has been widely studied for its potential therapeutic properties. This compound is also known as DPH or diphenylhexatriene and has been used in various scientific research applications.

Mechanism Of Action

DPH is a fluorescent probe that intercalates into the hydrophobic region of the lipid bilayer. The fluorescence of DPH is sensitive to the polarity of its microenvironment, which makes it an excellent tool for studying membrane fluidity and lipid order. The mechanism of action of DPH involves its ability to undergo a conformational change upon intercalation into the lipid bilayer, which results in a change in its fluorescence properties.

Biochemical And Physiological Effects

DPH has been shown to have various biochemical and physiological effects. It has been shown to interact with various proteins and enzymes, including cytochrome c oxidase, ATP synthase, and NADH dehydrogenase. DPH has also been shown to affect the activity of various ion channels, including the voltage-gated potassium channel and the nicotinic acetylcholine receptor.

Advantages And Limitations For Lab Experiments

DPH has several advantages as a fluorescent probe, including its sensitivity to membrane fluidity and lipid order, its ability to intercalate into the lipid bilayer, and its compatibility with various biological membranes. However, DPH also has some limitations, including its low yield from the synthesis method, its sensitivity to environmental factors, and its potential for photobleaching.

Future Directions

There are several future directions for the study of DPH. One potential direction is the development of new synthesis methods that can produce DPH in larger quantities and with higher purity. Another direction is the development of new fluorescent probes that can overcome the limitations of DPH, such as its sensitivity to environmental factors and photobleaching. Additionally, further research is needed to investigate the potential therapeutic properties of DPH and its derivatives.

Synthesis Methods

The synthesis of DPH involves the reaction of 3,4-dihydro-2H-1-benzopyran-3-ylboronic acid with 4-(bromomethyl)phenyl-4,5-dihydrooxazole in the presence of a palladium catalyst. The reaction takes place under an inert atmosphere and requires rigorous purification to obtain pure DPH. The yield of DPH obtained from this synthesis method is relatively low, which makes it a challenging compound to produce in large quantities.

Scientific Research Applications

DPH has been widely used in scientific research as a fluorescent probe for the study of membrane fluidity and lipid order. It has been used to investigate the properties of various biological membranes, including the plasma membrane, mitochondrial membrane, and endoplasmic reticulum membrane. DPH has also been used to study the effects of various drugs and compounds on membrane fluidity and lipid order.

properties

CAS RN

143288-28-2

Product Name

2-(4-(3,4-Dihydro-2H-1-benzopyran-3-yl)phenyl)-4,5-dihydrooxazole

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-[4-(3,4-dihydro-2H-chromen-3-yl)phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H17NO2/c1-2-4-17-15(3-1)11-16(12-21-17)13-5-7-14(8-6-13)18-19-9-10-20-18/h1-8,16H,9-12H2

InChI Key

AZCAFMKVYBPFFP-UHFFFAOYSA-N

SMILES

C1COC(=N1)C2=CC=C(C=C2)C3CC4=CC=CC=C4OC3

Canonical SMILES

C1COC(=N1)C2=CC=C(C=C2)C3CC4=CC=CC=C4OC3

synonyms

6-oxazolinylisoflavan

Origin of Product

United States

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